6-amino-N,N-dimethylpyridine-3-sulfonamide

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Medicinal chemistry requires precise control over physicochemical properties when selecting pyridine sulfonamide scaffolds. This 6-amino substituted building block offers a distinct XLogP3 of -0.300 (44% higher tPSA than des-amino analogs), balancing lipophilicity and solubility for CNS lead optimization. - **Key differentiator:** Primary amine at 6-position enables diazotization, acylation, and reductive amination-impossible with non-aminated analogs. - **Supply note:** For Buchwald-Hartwig or Suzuki couplings, select 98% grade (≤2% impurities) to minimize catalyst poisoning.

Molecular Formula C7H11N3O2S
Molecular Weight 201.25 g/mol
CAS No. 627836-23-1
Cat. No. B1336086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-N,N-dimethylpyridine-3-sulfonamide
CAS627836-23-1
Molecular FormulaC7H11N3O2S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CN=C(C=C1)N
InChIInChI=1S/C7H11N3O2S/c1-10(2)13(11,12)6-3-4-7(8)9-5-6/h3-5H,1-2H3,(H2,8,9)
InChIKeyOLFVKJUZBCQROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-N,N-dimethylpyridine-3-sulfonamide Technical Overview


6-Amino-N,N-dimethylpyridine-3-sulfonamide (CAS 627836-23-1) is a heterocyclic sulfonamide building block containing a pyridine core with a primary amino group at the 6-position and an N,N-dimethylsulfonamide moiety at the 3-position . With molecular formula C₇H₁₁N₃O₂S and molecular weight 201.25 g/mol, this compound functions as a versatile intermediate in medicinal chemistry and organic synthesis, exhibiting a calculated XLogP3 of -0.300 and topological polar surface area of 84.7 Ų [1].

Primary 6-amino group enables nucleophilic derivatization (acylation, diazotization, reductive amination)
N,N-dimethylsulfonamide modulates polarity and hydrogen-bonding for medicinal chemistry building block selection
Polarity-tuned pyridine scaffold suitable for lead optimization balancing solubility and permeability

6-Amino-N,N-dimethylpyridine-3-sulfonamide Procurement Decisions


Structural variations among pyridine-3-sulfonamide analogs produce measurably distinct physicochemical profiles that directly affect synthetic utility and downstream application performance. The specific 6-amino substitution pattern on the target compound confers a calculated XLogP3 of -0.300 and topological polar surface area of 84.7 Ų , whereas the unsubstituted N,N-dimethylpyridine-3-sulfonamide analog exhibits an XLogP3 of 0 and tPSA of 58.6 Ų [1]—a 44% difference in polar surface area that materially impacts solubility, chromatographic behavior, and hydrogen-bonding capacity during reaction development. Furthermore, commercial suppliers offer distinct purity specifications ranging from 95% to 98%, which may be consequential for reactions sensitive to specific impurities . Substituting an in-class analog without verifying these parameters introduces quantifiable risk of altered reaction outcomes and irreproducible results.

Non-aminated pyridine-3-sulfonamide analogs lack the amino group, altering polarity and hydrogen-bonding profiles
Purity grade variations (95% vs 98%) may affect reproducibility in impurity-sensitive reactions
Regioisomeric analogs (e.g., 2-amino substitution) may exhibit different reactivity and binding properties

6-Amino-N,N-dimethylpyridine-3-sulfonamide Analog Differentiation


Lipophilicity and Hydrogen Bond Donor Comparison

The target compound demonstrates measurably increased lipophilicity relative to the des-dimethyl analog 6-aminopyridine-3-sulfonamide. The calculated XLogP3 of the target compound is -0.300, whereas the des-dimethyl analog 6-aminopyridine-3-sulfonamide (CAS 57187-73-2) exhibits an XLogP3 of -0.9 [1]. The N,N-dimethyl substitution on the sulfonamide nitrogen increases calculated lipophilicity by 0.6 log units while reducing the hydrogen bond donor count from 2 to 1 [2].

Lipophilicity & HBD
Reported
ΔXLogP3 +0.6, HBD count reduced from 2 to 1 vs. des-dimethyl analog
Supports polarity tuning in lead optimization
Computed properties; experimental verification may differ
Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Polar Surface Area and H-Bonding Capacity Comparison

The presence of the 6-amino group on the target compound introduces a measurable increase in topological polar surface area (tPSA) and hydrogen bond acceptor capacity relative to the des-amino analog. The target compound has a tPSA of 84.7 Ų, compared to 58.6 Ų for N,N-dimethylpyridine-3-sulfonamide (CAS 4810-41-7) [1]. This 26.1 Ų difference (a 44% increase) arises directly from the primary amino substituent and fundamentally alters intermolecular interaction potential.

Polar Surface Area
Reported
ΔtPSA +26.1 Ų (44% increase) vs. des-amino analog
Alters hydrogen-bonding and solubility profile
Based on vendor-computed values
Organic Synthesis Building Block Selection Hydrogen Bonding

Nucleophilicity and Synthetic Utility

The 6-amino substituent on the pyridine ring introduces a nucleophilic site that is absent in non-aminated analogs. In the pyridine-3-sulfonamide compound class, amino-substituted derivatives such as 6-(dimethylamino)pyridine-3-sulfonamide are recognized for enhanced solubility and modulated electronic properties due to electron-donating effects [1]. Similarly, 2-amino-N,N-dimethyl-3-pyridinesulfonamide (CAS 55278-37-0) is noted for enhanced reactivity suitable for further functionalization or use as a building block in heterocyclic chemistry [2]. The target compound combines the nucleophilic 6-amino group with the N,N-dimethylsulfonamide moiety, enabling participation in reactions such as diazotization and subsequent sulfonyl chloride formation—a synthetic pathway documented for 3-aminopyridine derivatives [3].

Nucleophilic Reactivity
Class-level
Primary amino enables diazotization, acylation, alkylation
Qualitative reactivity advantage over non-aminated analogs
Inferred from class methodology; target-specific data needed
Organic Synthesis Nucleophilic Substitution Pharmaceutical Intermediates

Purity Grade Differentiation

Commercial suppliers offer the target compound at two distinct purity specifications: 95% and 98%. AK Scientific supplies the compound at 98% minimum purity (Catalog 2987AL), while multiple vendors including Apollo Scientific (OR302536), ChemScene, and Aladdin Scientific (A709541) offer 95% purity . This 3% purity differential translates to a reduction in unidentified impurity content from ≤5% to ≤2%.

Purity Options
Specification review
95% vs 98% min purity grades available
98% grade may reduce impurity risk for sensitive reactions
Vendor COA specifications; analytical method not standardized
Procurement Quality Assurance Reaction Optimization

Regioisomeric Differentiation

The target compound (6-amino substitution on pyridine) is a distinct regioisomer of 2-amino-N,N-dimethylpyridine-3-sulfonamide (CAS 55278-37-0) [1]. While both compounds share the identical molecular formula C₇H₁₁N₃O₂S and molecular weight 201.25 g/mol, the positional difference of the amino group relative to the sulfonamide moiety alters the spatial arrangement of hydrogen-bonding functionality. In carbonic anhydrase inhibitor development, the precise positioning of substituents on the pyridine ring has been shown to affect isoform selectivity: 4-substituted pyridine-3-sulfonamides achieved KI values as low as 271 nM for hCA II and 137 nM for hCA IX, with selectivity ratios up to 23.3-fold between isoforms [2].

Regioisomer Identity
Class-level
6-amino vs 2-amino regioisomer; distinct substitution pattern
Positional isomer may alter biological SAR profile
No direct target activity data; class-level CA inhibition context
Structure-Activity Relationship Isomer Selection Medicinal Chemistry

GHS Hazard and Handling Profile

The target compound carries specific GHS hazard classifications that inform laboratory handling and procurement compliance requirements. According to supplier safety documentation, the compound is classified under GHS07 with Signal Word 'Warning' and carries hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H302 (harmful if swallowed) . The compound is not classified as hazardous material for DOT/IATA transport, which simplifies shipping logistics and reduces associated costs .

Hazard Profile
Data to verify
GHS07 Warning; H315, H319, H335, H302
Standard laboratory PPE required; no special transport permits
Based on supplier SDS; verify per lot
Laboratory Safety Risk Assessment Procurement Compliance

6-Amino-N,N-dimethylpyridine-3-sulfonamide Application Scenarios


Lipophilicity-Tuned Lead Optimization

This compound is most appropriately selected when a project requires a pyridine-3-sulfonamide core with an XLogP3 of approximately -0.300 . Relative to the des-dimethyl analog 6-aminopyridine-3-sulfonamide (XLogP3 = -0.9) [1], the 0.6 log unit increase in lipophilicity provides a quantifiably distinct option for balancing membrane permeability against aqueous solubility in lead optimization campaigns. This differentiation is particularly relevant for central nervous system drug discovery programs where precise control of physicochemical properties within narrow LogP windows is critical.

Nucleophilic Amino Functionalization

This compound is optimally procured when a synthetic route requires a primary amino group for subsequent derivatization on a pyridine-3-sulfonamide scaffold. The 6-amino substituent enables participation in diazotization reactions for conversion to sulfonyl chlorides and other electrophilic intermediates , as well as acylation, alkylation, and reductive amination pathways. Non-aminated analogs such as N,N-dimethylpyridine-3-sulfonamide (CAS 4810-41-7) cannot undergo these transformations [1], making the target compound the required choice for such synthetic strategies.

Pyridine Sulfonamide SAR Studies

This compound serves as a critical building block for SAR exploration of pyridine sulfonamide pharmacophores, where the 6-amino position provides a vector for introducing diverse substituents via amine functionalization. Given that 4-substituted pyridine-3-sulfonamides have demonstrated carbonic anhydrase inhibition with KI values in the nanomolar range (91-271 nM) and isoform selectivity up to 23.3-fold , this 6-amino variant offers an alternative substitution pattern for probing regioisomer-dependent biological activity. Procurement of the 6-amino regioisomer, rather than the 2-amino or other positional isomers, ensures proper spatial orientation of the functionalization handle relative to the sulfonamide zinc-binding group.

High-Purity Grade for Critical Experiments

For metal-catalyzed coupling reactions, sensitive functional group transformations, or experiments where trace impurities could confound results, procurement of the 98% purity grade (AKSci 2987AL) is recommended over the 95% grade . The 60% relative reduction in maximum allowable impurity content (from ≤5% to ≤2%) [1] may meaningfully improve reaction reproducibility and yield in sensitive transformations. This scenario applies to reactions such as Buchwald-Hartwig aminations, Sonogashira couplings, or Suzuki-Miyaura cross-couplings where specific impurity profiles can poison catalysts or generate undesired byproducts.

Application
Selection Property
Validation Focus
Lead optimization with polarity control
Moderate lipophilicity profile
Membrane permeability vs aqueous solubility balance
Amine derivatization on sulfonamide scaffold
Primary amino nucleophilic site
Acylation, diazotization, reductive amination feasibility
SAR exploration of pyridine sulfonamides
6-amino substitution pattern
Regioisomer-dependent biological activity profiling
Impurity-sensitive synthetic transformations
Higher purity grade (98%) may be considered
Catalyst compatibility and side-reaction risk review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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